An In-depth Technical Guide to Chlorodimethyl(3-phenylpropyl)silane: Properties, Synthesis, and Applications
An In-depth Technical Guide to Chlorodimethyl(3-phenylpropyl)silane: Properties, Synthesis, and Applications
Foreword: Unveiling a Versatile Organosilane
Chlorodimethyl(3-phenylpropyl)silane, identified by its CAS number 17146-09-7, stands as a pivotal reagent in the landscape of modern organic and materials chemistry.[1] While seemingly a simple molecule, its true value lies in the strategic combination of a reactive chlorosilyl moiety and a non-polar phenylpropyl tail. This unique architecture allows it to serve as a versatile building block for a multitude of applications, ranging from the protection of sensitive functional groups in complex pharmaceutical syntheses to the sophisticated tailoring of surface properties in advanced materials.[2][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, moving beyond mere data points to explain the causality behind its synthesis, reactivity, and application.
Core Physicochemical & Structural Characteristics
Understanding the fundamental properties of a reagent is paramount to its effective application. Chlorodimethyl(3-phenylpropyl)silane is a liquid at room temperature, typically appearing colorless to pale yellow.[2] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 17146-09-7 | [1][4] |
| Molecular Formula | C₁₁H₁₇ClSi | [4][5] |
| Molecular Weight | 212.79 g/mol | [4][5] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 75 °C @ 0.5 Torr (0.67 mbar) | [4][6] |
| Density | 0.963 g/cm³ | [4][6] |
| Refractive Index (n²⁰/D) | 1.5010 - 1.5030 | [6] |
| Melting Point | < 0 °C | [6] |
| SMILES | C(Cl)CCCC1=CC=CC=C1 | [5] |
| InChIKey | ASSMBLOISZSMMP-UHFFFAOYSA-N | [4][5] |
Synthesis Pathway: Platinum-Catalyzed Hydrosilylation
From an industrial and laboratory perspective, the most efficient and atom-economical route to Chlorodimethyl(3-phenylpropyl)silane is the platinum-catalyzed hydrosilylation of allylbenzene with dimethylchlorosilane. This reaction involves the addition of the Si-H bond across the double bond of the alkene.
The choice of a platinum catalyst, such as Karstedt's or Speier's catalyst, is critical. These catalysts operate at low loadings and facilitate the reaction with high regioselectivity, predominantly yielding the terminal (anti-Markovnikov) addition product, which is the desired 3-phenylpropyl isomer.[7][8] This selectivity is crucial for ensuring the final product has the intended three-carbon spacer between the silicon atom and the phenyl ring.
Caption: Workflow for the synthesis of Chlorodimethyl(3-phenylpropyl)silane.
Exemplary Synthesis Protocol
-
System Preparation: A three-necked, round-bottomed flask is flame-dried under vacuum and subsequently purged with dry argon or nitrogen to establish an inert atmosphere. The flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Charging Reactants: The flask is charged with allylbenzene (1.0 eq) and anhydrous toluene. A catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt relative to the alkene) is added.
-
Addition of Silane: Dimethylchlorosilane (1.1 eq) is added to the dropping funnel. The silane is then added dropwise to the stirred solution at a rate that maintains a gentle reflux. The reaction is exothermic and may require initial cooling in an ice bath to control the temperature.
-
Reaction Monitoring: The reaction progress is monitored by the disappearance of the Si-H stretch (around 2150 cm⁻¹) in the IR spectrum or by ¹H NMR spectroscopy.[2] The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any excess volatile reactants are removed under reduced pressure. The resulting crude product is purified by vacuum distillation (e.g., at ~75 °C under 0.5 Torr) to yield the final product as a clear liquid.[4][6]
The Heart of Reactivity: The Si-Cl Bond
The utility of Chlorodimethyl(3-phenylpropyl)silane is fundamentally derived from the reactivity of the silicon-chlorine bond. Silicon is less electronegative than carbon, and the Si-Cl bond is highly polarized, making the silicon atom a potent electrophile. It is readily attacked by a wide range of nucleophiles (Nu:).[9] This reactivity is significantly more pronounced than that of an analogous alkyl chloride (e.g., neopentyl chloride) due to silicon's ability to accommodate a fifth ligand in a transient, pentacoordinate intermediate, which lowers the activation energy of the substitution reaction.[6]
Caption: General mechanism of nucleophilic substitution at the Si-Cl bond.
This facile substitution is the cornerstone of its applications. For instance, reaction with water or atmospheric moisture leads to rapid hydrolysis, forming a silanol (R₃Si-OH) and liberating corrosive hydrogen chloride (HCl) gas.[10] This is why the compound must be handled under anhydrous conditions. The initially formed silanol is often unstable and can self-condense to form a disiloxane (R₃Si-O-SiR₃).
Key Applications in Research and Development
Protecting Group for Alcohols in Organic Synthesis
In multi-step syntheses of complex molecules like natural products or active pharmaceutical ingredients (APIs), it is often necessary to temporarily "mask" a reactive functional group, such as an alcohol, to prevent it from interfering with reactions elsewhere in the molecule. The dimethyl(3-phenylpropyl)silyl group serves as an effective protecting group, converting alcohols into stable silyl ethers.[2][11]
The choice of this specific silyl group over more common ones like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) is driven by its unique steric and electronic properties. The phenylpropyl chain provides significant steric bulk, which can enhance the stability of the silyl ether to certain reagents, while also offering different cleavage conditions, thereby enabling orthogonal protection strategies.
Caption: Workflow for alcohol protection using Chlorodimethyl(3-phenylpropyl)silane.
-
Preparation: To a solution of the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an argon atmosphere, add a base such as imidazole (2.5 eq) or triethylamine (1.5 eq).[1][12] The base acts as an HCl scavenger, driving the reaction to completion.[6]
-
Silylation: Add Chlorodimethyl(3-phenylpropyl)silane (1.2 eq) dropwise to the stirred solution at 0 °C or room temperature.
-
Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting silyl ether by flash column chromatography on silica gel.
Surface Modification and Hydrophobization
The ability of the chlorosilyl group to react with surface hydroxyls (silanols, -SiOH) makes it an excellent agent for modifying silica-based materials, such as silica gel, glass plates, or silicon wafers.[3] This process, known as silanization, covalently bonds the dimethyl(3-phenylpropyl)silyl group to the surface.
The long, non-polar phenylpropyl chain effectively transforms a hydrophilic, polar silica surface into a hydrophobic, non-polar one.[2][13] This is highly desirable for applications such as:
-
Reversed-Phase Chromatography: Creating stationary phases for separating non-polar analytes.[14]
-
Hydrophobic Coatings: Rendering surfaces water-repellent.[13]
-
Nanoparticle Dispersion: Improving the compatibility and dispersion of silica nanoparticles in non-polar polymer matrices to create advanced composite materials.[15]
-
Activation (Optional but Recommended): Activate the silica particles by stirring in dilute HCl for several hours, followed by extensive washing with deionized water until the washings are neutral, and then drying in an oven at 120 °C overnight. This maximizes the number of surface silanol groups.
-
Reaction Setup: Suspend the dried silica particles in a high-boiling anhydrous solvent like toluene in a flask equipped for stirring under an inert atmosphere.
-
Silanization: Add Chlorodimethyl(3-phenylpropyl)silane to the suspension. For a more controlled reaction, a base like pyridine or triethylamine can be added to scavenge the HCl byproduct.
-
Curing: Heat the mixture to reflux and maintain for several hours (e.g., 4-24 h) to ensure complete reaction with the surface hydroxyls.
-
Washing: Cool the mixture and collect the modified silica by filtration. Wash the particles sequentially with toluene, methanol, and dichloromethane to remove any unreacted silane and byproducts.
-
Final Drying: Dry the functionalized silica particles under vacuum at 60-80 °C to remove residual solvent. The success of the modification can be confirmed by measuring the contact angle of a water droplet on a pressed pellet of the powder.[3]
Spectral Characterization Insights
While a publicly available, fully assigned spectrum for this specific compound is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][10][16]
-
¹H NMR (CDCl₃):
-
δ ~7.30-7.15 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ ~2.65 ppm (t, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).
-
δ ~1.75 ppm (m, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).
-
δ ~0.90 ppm (m, 2H): Methylene protons adjacent to the silicon atom (Si-CH₂-).
-
δ ~0.40 ppm (s, 6H): Protons of the two methyl groups on the silicon atom (Si-(CH₃)₂).
-
-
¹³C NMR (CDCl₃):
-
δ ~142 ppm: Quaternary aromatic carbon attached to the propyl chain.
-
δ ~128.5, ~128.3, ~126.0 ppm: Aromatic CH carbons.
-
δ ~36 ppm: Methylene carbon adjacent to the phenyl group (-CH₂-Ph).
-
δ ~29 ppm: Central methylene carbon of the propyl chain.
-
δ ~19 ppm: Methylene carbon adjacent to the silicon atom (Si-CH₂-).
-
δ ~-1.0 ppm: Carbons of the two methyl groups on the silicon atom (Si-(CH₃)₂).
-
-
Mass Spectrometry (EI): The fragmentation pattern would be expected to show characteristic losses. The molecular ion peak (M⁺) at m/z 212 (for ³⁵Cl) and 214 (for ³⁷Cl) may be observed. Key fragments would likely include:
-
[M - 15]⁺: Loss of a methyl group.
-
[M - 35/37]⁺: Loss of the chlorine atom.
-
m/z 91: A prominent peak corresponding to the stable tropylium ion ([C₇H₇]⁺), formed from rearrangement and cleavage of the phenylpropyl chain.[17][18]
-
Cleavage along the propyl chain would also produce characteristic fragments.
-
Safety, Handling, and Storage
As a reactive chlorosilane, this compound presents significant hazards and must be handled with appropriate precautions.
-
Primary Hazards: The compound is corrosive to metals and causes severe skin burns and eye damage.[10][19] It reacts with water or moisture to produce toxic and corrosive hydrogen chloride gas.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10] All manipulations should be performed in a well-ventilated chemical fume hood.[19]
-
Handling: Handle under an inert atmosphere (argon or nitrogen) to prevent hydrolysis.[19] Avoid all contact with skin and eyes and do not breathe vapors.[19][20]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, acids, and oxidizing agents.[3][19] The container must be kept tightly sealed to prevent moisture ingress.[19]
-
Spill & First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek immediate medical attention.[10][19] For spills, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.
Conclusion
Chlorodimethyl(3-phenylpropyl)silane is a powerful and versatile reagent whose utility is rooted in the predictable and robust reactivity of its electrophilic Si-Cl bond. By providing a stable yet cleavable linkage and introducing a bulky, hydrophobic tail, it offers chemists and material scientists a reliable tool for molecular protection, surface engineering, and the creation of novel materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the key to unlocking its full potential in the laboratory and beyond.
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